(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Description
This compound is a sulfonylpiperazine derivative featuring a 4-chloro-2,5-dimethoxyphenyl group linked via a sulfonyl bridge to a piperazine ring, which is further functionalized with a furan-2-yl methanone moiety. Its structural complexity arises from the interplay of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy, furan) groups.
Properties
IUPAC Name |
[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFFYIDMVXXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chloro-2,5-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the piperazinyl derivative. Finally, the furan-2-ylmethanone moiety is introduced through a coupling reaction, often facilitated by a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
Synthesis and Structural Characteristics
This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the sulfonylation of piperazine followed by the introduction of furan and methanone moieties. The structural formula can be represented as follows:
- Molecular Formula : C19H23ClN2O4S
- Molecular Weight : 410.92 g/mol
The compound features a piperazine ring substituted with a chlorinated phenyl group and a furan ring, contributing to its unique properties and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone. Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
For instance, compounds with similar structures have been shown to target specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway, leading to reduced viability of cancer cells in vitro and in vivo models .
Anticonvulsant Activity
The anticonvulsant properties of piperazine derivatives have been extensively studied. Research indicates that modifications to the piperazine structure can enhance anticonvulsant efficacy. For example, similar compounds have demonstrated significant protective effects in seizure models, suggesting that this compound may also exhibit similar activity .
Pain Management
Given its structural characteristics, this compound may serve as a lead for developing new analgesics targeting cyclooxygenase enzymes (COX). Studies on related compounds have shown promising results in inhibiting COX-II activity, which is crucial for pain and inflammation management .
Neuroprotective Effects
Research suggests that compounds with piperazine scaffolds possess neuroprotective properties. They may mitigate oxidative stress and neuronal apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Studies
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its distinct substituents:
- 4-Chloro-2,5-dimethoxyphenyl sulfonyl group : Provides steric bulk and modulates electronic properties.
Comparisons with structurally related compounds highlight the following:
*Tanimoto coefficients (0–1 scale) derived from molecular fingerprint comparisons using methodologies described in virtual screening studies .
Key Findings
Chloro and Methoxy Substitutions: The 4-chloro-2,5-dimethoxy configuration enhances binding to hydrophobic pockets in enzymatic targets compared to non-halogenated analogues .
Furan vs. Thiophene : The furan ring’s lower electron density may reduce metabolic stability compared to thiophene-containing analogues, as seen in related sulfonamide drugs .
Sulfonyl Group Impact : The sulfonyl bridge improves solubility in polar solvents (e.g., logP reduction by ~0.5 compared to methylene-linked analogues), critical for bioavailability .
Methodological Considerations for Comparative Studies
The evidence highlights challenges in compound similarity assessments:
- Spectrofluorometry vs.
- hydrogen) can drastically alter activity .
Biological Activity
The compound (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound can be represented as follows:
Synthetic Routes:
The synthesis typically involves several steps:
- Sulfonylation: The starting material, 4-chloro-2,5-dimethoxyaniline, is sulfonylated to form the corresponding sulfonamide.
- Piperazine Formation: This intermediate is then reacted with piperazine.
- Furan Introduction: Finally, the furan-2-ylmethanone moiety is introduced through a coupling reaction under controlled conditions.
This compound acts primarily as a selective antagonist of the 5-HT7 receptor , a subtype of serotonin receptor involved in various neurological processes. This interaction may lead to modulation of neurotransmitter release and influence mood and cognition.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities:
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.
- Anticancer Activity: The compound has shown promise in vitro against several cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, derivatives have been tested against A431 (human epidermoid carcinoma) and other cell lines, demonstrating significant growth inhibition .
Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone | Structure | Similar receptor activity but different selectivity. |
| (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone | Structure | Enhanced stability but lower potency against certain targets. |
The uniqueness of this compound lies in its combination of functional groups that confer distinct biological properties compared to its analogs .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on 5-HT7 Receptor Antagonism: A recent investigation demonstrated that the compound effectively inhibited 5-HT7 receptor activity in vitro, leading to significant changes in cell signaling pathways related to mood regulation.
- Anticancer Efficacy Testing: In vitro assays showed that this compound exhibited IC50 values lower than 10 µM against multiple cancer cell lines, suggesting strong anticancer potential .
- Antimicrobial Testing: While specific quantitative results are still pending publication, initial tests indicate broad-spectrum activity against both gram-positive and gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
